

Development of a Stability-Indicating HPLC Method for Clavulanic Acid

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Compound of Interest

Compound Name:	1-aminobutan-2-one Hydrochloride
Cat. No.:	B171812

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Application Note and Protocol

This document provides a detailed methodology for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of clavulanic acid. This method is designed to separate and quantify clavulanic acid in the presence of its degradation products, making it suitable for stability studies of pharmaceutical formulations.

Introduction

Clavulanic acid is a potent β -lactamase inhibitor, commonly combined with β -lactam antibiotics to overcome bacterial resistance. Due to its inherent instability, particularly in aqueous solutions, a stability-indicating analytical method is crucial for accurately assessing the quality and shelf-life of pharmaceutical products containing clavulanic acid. This application note describes a robust HPLC method capable of separating clavulanic acid from its degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions.

Parameter	Specification
HPLC System	Agilent 1260 HPLC system or equivalent
Column	Inertsil C18 (250 x 4.0 mm, 4 μ m)[1][2][4][5]
Mobile Phase	pH 5.0 Buffer and Methanol (95:5 v/v)[1][2][5]
Flow Rate	1.0 mL/minute[1][2][4][5]
Detection Wavelength	220 nm[1][2][4][5]
Injection Volume	20 μ L
Column Temperature	30°C[4][6]
Run Time	15 minutes[4][6]

Preparation of Solutions

Buffer Preparation (pH 5.0): Dissolve an appropriate amount of a suitable buffer salt (e.g., disodium hydrogen phosphate[6]) in HPLC grade water and adjust the pH to 5.0 with orthophosphoric acid.[4][6] Filter the buffer through a 0.45 μ m membrane filter.[4]

Mobile Phase Preparation: Mix the pH 5.0 buffer and methanol in a 95:5 (v/v) ratio.[1][2][5] Degas the mobile phase by sonication for 20 minutes before use.[4]

Standard Stock Solution Preparation: Accurately weigh and dissolve clavulanic acid reference standard in the mobile phase to obtain a known concentration.

Sample Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration within the linear range of the method.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the clavulanic acid standard.[1][2][3] The following stress conditions are recommended as per ICH guidelines:[3][7]

Stress Condition	Protocol
Acid Hydrolysis	To 1 mL of the standard stock solution, add 1 mL of 5 N HCl. Keep the solution for 20 minutes, then neutralize with 1 mL of 5 N NaOH.[8]
Base Hydrolysis	To 1 mL of the standard stock solution, add 1 mL of a suitable base (e.g., 0.1 M Na ₂ HPO ₄).[9] The degradation can be carried out at different temperatures (e.g., 35°C, 60°C, 100°C) to observe different degradation profiles.[9]
Oxidative Degradation	To 1 mL of the standard stock solution, add 1 mL of 30% H ₂ O ₂ and keep the solution overnight.[8]
Thermal Degradation	Expose the solid drug substance to dry heat. The temperature and duration should be selected based on the thermal lability of the drug.
Photolytic Degradation	Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Following exposure to the stress conditions, the samples are diluted with the mobile phase to the target concentration and injected into the HPLC system.

Data Presentation

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines.[6] The key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.999
Precision (%RSD)	Intraday: $\leq 2\%$, Interday: $\leq 2\%$
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interference from placebo, impurities, or degradation products at the retention time of the analyte peak.
Robustness	No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). [1]

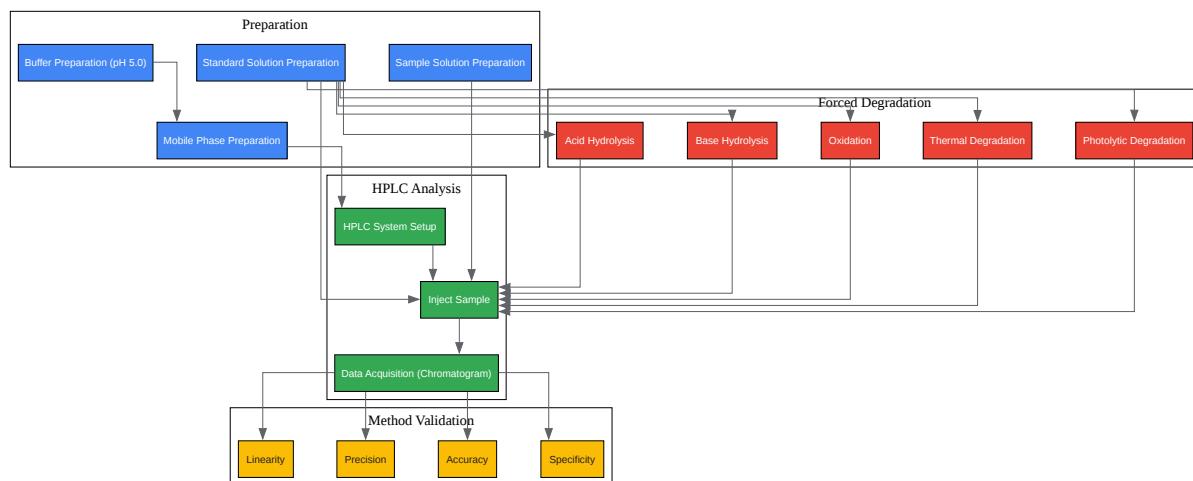
Forced Degradation Results

The results of the forced degradation studies demonstrate the ability of the method to separate clavulanic acid from its degradation products.

Stress Condition	% Degradation of Clavulanic Acid	Observations
Acid Hydrolysis	Varies depending on conditions	Formation of distinct degradation peaks.
Base Hydrolysis	Significant degradation	Formation of multiple degradation products, including pyrazine derivatives.
Oxidative Degradation	Significant degradation	Formation of one or more major degradation peaks.
Thermal Degradation	Degradation is temperature-dependent.	Degradation follows pseudo-first-order kinetics.
Photolytic Degradation	Degradation depends on light exposure.	Potential for formation of photodegradation products.

Visualizations

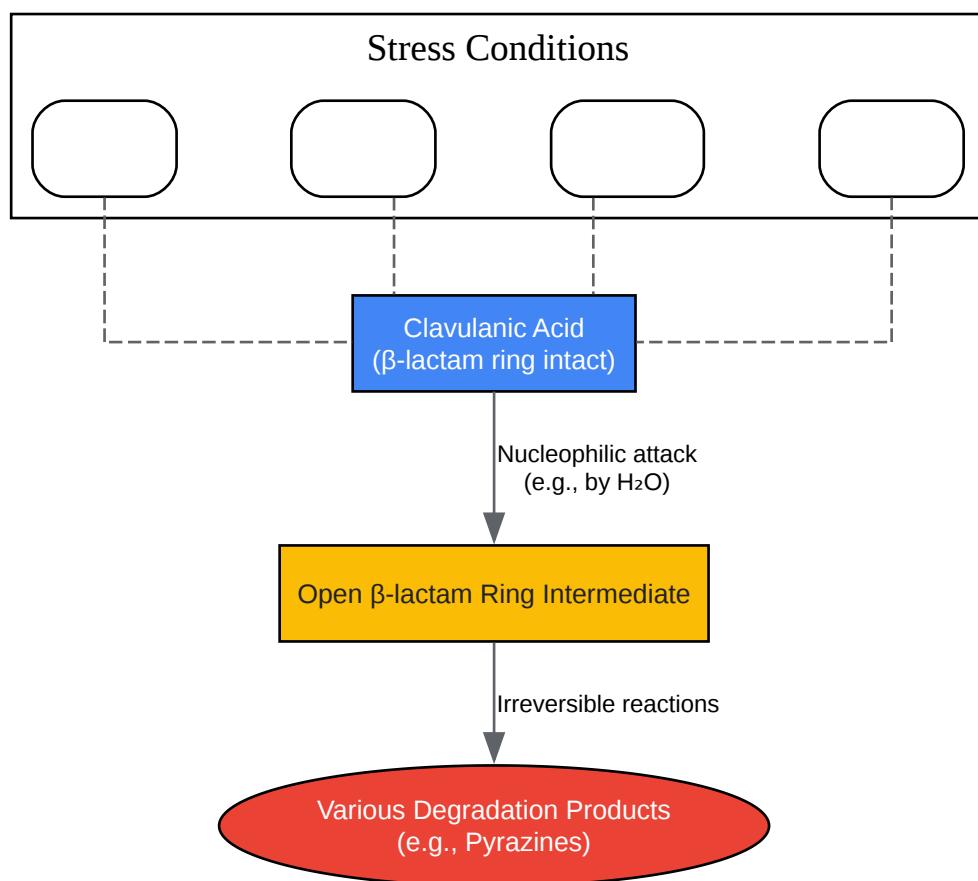
Experimental Workflow



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Caption: Workflow for HPLC method development and validation.

Clavulanic Acid Degradation Pathway



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Caption: General degradation pathway of clavulanic acid.

Conclusion

The described HPLC method is simple, rapid, and robust for the determination of clavulanic acid in pharmaceutical preparations. The forced degradation studies confirm the stability-indicating nature of the method, as it can effectively separate the parent drug from its degradation products.^{[1][2]} This method is suitable for routine quality control analysis and stability studies of clavulanic acid-containing formulations.^{[1][2]}

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